molecular formula C19H19NO7 B1674033 FR 75513 CAS No. 127975-78-4

FR 75513

Cat. No.: B1674033
CAS No.: 127975-78-4
M. Wt: 373.4 g/mol
InChI Key: XSAOKGZBHYQDNI-UHFFFAOYSA-N
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Description

FR 75513 is a compound belonging to the 1,1’-biphenyl-2,6-dicarboxylic acid diester series. It is known for its ability to inhibit the contraction of the detrusor muscle in the bladder of guinea pigs. This compound has shown significant inhibitory activity on detrusor contraction when administered intravenously in anesthetized rats .

Preparation Methods

The synthesis of FR 75513 involves the preparation of 1,1’-biphenyl-2,6-dicarboxylic acid diesters. The synthetic route typically includes the esterification of 1,1’-biphenyl-2,6-dicarboxylic acid with appropriate alcohols under acidic conditions. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

FR 75513 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups present in the compound to amino groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

FR 75513 has several scientific research applications, including:

Mechanism of Action

FR 75513 exerts its effects by inhibiting the contraction of the detrusor muscle in the bladder. The molecular targets and pathways involved include the inhibition of specific ion channels and receptors that regulate muscle contraction. This leads to a decrease in muscle contractility and provides relief from symptoms associated with overactive bladder .

Comparison with Similar Compounds

FR 75513 is unique among 1,1’-biphenyl-2,6-dicarboxylic acid diesters due to its potent inhibitory activity on detrusor muscle contraction. Similar compounds in this series include:

Properties

CAS No.

127975-78-4

Molecular Formula

C19H19NO7

Molecular Weight

373.4 g/mol

IUPAC Name

3-O-methyl 1-O-propan-2-yl 4-hydroxy-6-methyl-2-(2-nitrophenyl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C19H19NO7/c1-10(2)27-19(23)15-11(3)9-14(21)17(18(22)26-4)16(15)12-7-5-6-8-13(12)20(24)25/h5-10,21H,1-4H3

InChI Key

XSAOKGZBHYQDNI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C(=O)OC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)O

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)O

Appearance

Solid powder

Key on ui other cas no.

127975-78-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-(1-methylethyl) 2-methyl 3-hydroxy-5-methyl-2'-nitro-(1,1'-biphenyl)-2,6-dicarboxylate
FR 75513
FR-75513

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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